![molecular formula C7H9NO4 B3374246 2-((3-Methylisoxazol-5-yl)methoxy)acetic acid CAS No. 1018051-09-6](/img/structure/B3374246.png)
2-((3-Methylisoxazol-5-yl)methoxy)acetic acid
Overview
Description
“2-((3-Methylisoxazol-5-yl)methoxy)acetic acid” is an organic compound with the molecular formula C7H9NO4 . It is used as a synthetic intermediate and is commonly used in the preparation of drugs and biologically active molecules .
Molecular Structure Analysis
The molecular weight of “2-((3-Methylisoxazol-5-yl)methoxy)acetic acid” is 171.15 g/mol . The IUPAC name for this compound is “2-((3-methyl-1,2-oxazol-5-yl)methoxy)acetic acid” and its InChI is "InChI=1S/C7H9NO4/c1-5-3-6(11-8-5)4-7(9)10-2/h3H,4H2,1-2H3" .Physical And Chemical Properties Analysis
The compound “2-((3-Methylisoxazol-5-yl)methoxy)acetic acid” has a molecular weight of 171.15 g/mol . It is slightly soluble in water, but soluble in alcohol, ether, and other organic solvents .Scientific Research Applications
Drug Discovery
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound contains an isoxazole ring, which suggests it could be used in the field of drug discovery .
Biological Activities
Isoxazole derivatives have shown a wide spectrum of biological activities and therapeutic potential . They have been found to have analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
COX-1 Inhibition
Isoxazole derivatives have been used as COX-1 inhibitors . COX-1 inhibition is considered a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases .
Anticancer Evaluation
The key intermediate 3-amino-5-methylisoxazole was allowed to react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products . This suggests that isoxazole derivatives could be used in the synthesis of potential anticancer drugs .
Chemical Diversity
Isoxazole provides the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . This makes isoxazole derivatives valuable in the development of new synthetic strategies and designing of new isoxazole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-5-2-6(12-8-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTTUNQXSPDJFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)COCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Methylisoxazol-5-yl)methoxy)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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